4-Bromo-7-methylindolin-2-one
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Overview
Description
4-Bromo-7-methylindolin-2-one is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry . The compound this compound features a bromine atom at the 4th position and a methyl group at the 7th position on the indolin-2-one scaffold, making it a unique and valuable molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-bromo-7-methylindolin-2-one, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their diverse biological and clinical applications . The downstream effects of these pathways can lead to a range of responses, depending on the specific derivative and its interaction with its target.
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability
Result of Action
Indole derivatives are known to have a wide range of biological activities, which suggests that they can have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 4-Bromo-7-methylindolin-2-one, have been found to interact with multiple receptors, which makes them valuable in the development of new useful derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a wide range of biological activities, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic processes .
Preparation Methods
The synthesis of 4-Bromo-7-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The bromination and methylation steps can be carried out using appropriate reagents such as bromine and methyl iodide, respectively. Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
4-Bromo-7-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions to form various heterocyclic structures.
Scientific Research Applications
4-Bromo-7-methylindolin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromo-7-methylindolin-2-one can be compared with other indole derivatives such as:
3-Bromoindole: Similar in structure but lacks the methyl group at the 7th position, which may affect its biological activity and chemical reactivity.
5-Bromo-3-methylindolin-2-one: Another brominated indole derivative with different substitution patterns, leading to distinct properties and applications.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological roles, but structurally different from this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-7-methyl-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-3-7(10)6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULGNCBFDGDWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260887-38-4 |
Source
|
Record name | 4-bromo-7-methyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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